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Abstract
PU141 is a pyridoisothiazolone-based small molecule inhibitor with potent anti-cancer

properties. This document provides a comprehensive technical overview of its mechanism of

action, focusing on its molecular target, downstream signaling effects, and preclinical efficacy.

Data from in vitro and in vivo studies are presented, along with detailed experimental protocols

and visual representations of the key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of
p300/CBP Histone Acetyltransferases
The primary mechanism of action of PU141 is the selective inhibition of the histone

acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, CREB-binding

protein (CBP) and p300.[1] Unlike broader-spectrum HAT inhibitors such as its analog PU139

(which also inhibits Gcn5 and PCAF), PU141 demonstrates selectivity for p300 and CBP.[1]

These enzymes, p300 and CBP, are critical epigenetic regulators that catalyze the transfer of

acetyl groups to the lysine residues of histones and other proteins. This acetylation is a key

mechanism for controlling gene expression. By adding acetyl groups to histone tails, p300/CBP

neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin)

that is accessible to the transcriptional machinery, thereby promoting gene expression.[2][3]
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PU141, by inhibiting the catalytic HAT domain of p300/CBP, leads to a state of histone

hypoacetylation. Specifically, treatment of cancer cells with PU141 results in a marked

decrease in the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8

(H4K8).[4] This alteration in the epigenetic landscape leads to chromatin condensation and the

transcriptional repression of genes crucial for cancer cell proliferation and survival.

Below is a diagram illustrating the direct molecular interaction of PU141 with its target.
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Figure 1: Direct inhibition of p300/CBP by PU141.

Quantitative Data Presentation
In Vitro Growth Inhibition (GI50)
PU141 has demonstrated potent anti-proliferative activity across a diverse panel of human

cancer cell lines. The 50% growth inhibition (GI50) values were determined using a

sulforhodamine B (SRB) assay.
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Cell Line Cancer Type GI50 (µM)[5]

SK-N-SH Neuroblastoma 0.48

HCT116 Colon Carcinoma 1.3

A2780 Ovarian Carcinoma 2.1

U-87MG Glioblastoma 2.3

MCF7 Breast Carcinoma 2.4

A549 Lung Adenocarcinoma 2.7

A431 Epidermoid Carcinoma 3.3

HepG2 Hepatocellular Carcinoma 3.5

SW480 Colon Adenocarcinoma 4.3

In Vivo Efficacy in Neuroblastoma Xenograft Model
In a preclinical mouse model using SK-N-SH neuroblastoma xenografts, intraperitoneal

administration of PU141 led to a significant reduction in tumor volume.

Treatment Group Dose
Tumor Volume Reduction
(%)[4]

PU141 25 mg/kg 19%

Downstream Signaling Pathways
The inhibition of p300/CBP by PU141 has profound effects on multiple oncogenic signaling

pathways where these proteins act as essential co-activators. While direct studies on PU141's

impact on these pathways are limited, the known roles of p300/CBP allow for the elucidation of

its likely downstream consequences.

Impact on the p53 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its

transcriptional activity is enhanced by p300/CBP-mediated acetylation.[6][7][8] By inhibiting
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p300/CBP, PU141 is expected to reduce p53 acetylation, thereby attenuating its ability to

transactivate target genes such as the cyclin-dependent kinase inhibitor p21. This can disrupt

the normal DNA damage response and cell cycle arrest.
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Figure 2: Proposed effect of PU141 on the p53 signaling pathway.

Impact on the NF-κB Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

is a key player in inflammation, immunity, and cell survival. The transcriptional activity of its p65

(RelA) subunit is potentiated by p300/CBP-mediated acetylation.[6][9] Inhibition of p300 by

PU141 is therefore hypothesized to decrease p65 acetylation, leading to the downregulation of

anti-apoptotic genes and sensitizing cancer cells to apoptosis.
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Figure 3: Proposed effect of PU141 on the NF-κB signaling pathway.

Impact on the Wnt/β-catenin Pathway
In many cancers, the Wnt/β-catenin signaling pathway is aberrantly activated. The nuclear

accumulation of β-catenin and its interaction with TCF/LEF transcription factors requires the co-

activator function of p300/CBP.[4][6][10] By inhibiting p300/CBP, PU141 can disrupt the

formation of the β-catenin transcriptional complex, leading to the downregulation of Wnt target

genes that drive cell proliferation, such as c-Myc and Cyclin D1.
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Figure 4: Proposed effect of PU141 on the Wnt/β-catenin pathway.

Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This protocol is a representative method for determining the GI50 values of PU141 in adherent

cancer cell lines.
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Day 1: Cell Seeding

Day 2: Treatment

Day 4/5: Fixation & Staining

Day 4/5: Measurement

1. Seed cells in 96-well plates

2. Incubate for 24h

3. Add serial dilutions of PU141

4. Incubate for 48-72h

5. Fix cells with cold TCA

6. Wash and air dry plates

7. Stain with Sulforhodamine B (SRB)

8. Wash with 1% acetic acid

9. Solubilize bound dye with Tris base

10. Read absorbance at 510 nm

11. Calculate GI50 values

 

Cell Treatment & Lysis

Electrophoresis & Transfer

Immunoblotting

Detection

1. Treat cells with PU141 (e.g., 25 µM, 3h)

2. Harvest cells

3. Acid extract histones (e.g., with H₂SO₄)

4. Quantify protein concentration (BCA assay)

5. Separate proteins by SDS-PAGE (15% gel)

6. Transfer to PVDF membrane

7. Block membrane (e.g., 5% BSA)

8. Incubate with primary antibodies
(anti-AcH3K14, anti-AcH4K8, anti-Total H3)

9. Wash and incubate with HRP-conjugated
secondary antibody

10. Add ECL substrate

11. Image chemiluminescence

12. Quantify band intensity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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